Serratenediol
Overview
Description
Synthesis Analysis
The synthesis of serratenediol has been explored through various methodologies, demonstrating the compound's complexity and the creativity required for its construction. Zhang and Corey (2001) described a short synthesis of serratenediol, highlighting catalytic enantioselective steps, coupling, and further stereoselective cationic cyclizations as key processes (Junhu Zhang & E. Corey, 2001).
Molecular Structure Analysis
The structure of serratenediol was detailed by Inubushi et al. (1967), who used retropinacol rearrangement and accumulated chemical and spectroscopic evidence to establish its structure, containing a seven-membered ring. This work clarified the acid isomerization of serratene derivatives and established the structure of serratenediol monoacetate (Y. Inubushi, Y. Tsuda, T. Sano, T. Konita & S. Suzuki, 1967).
Chemical Reactions and Properties
Serratenediol's chemical behavior and reactions have been a subject of study, with mass spectral fragmentation studies providing insights into the characteristic fragmentations of triterpenes related to serratenediol. Kutney, Eigendorf, and Rogers (1969) highlighted the utility of mass spectrometry in structural elucidation, particularly noting the distinct fragmentations in the 7-membered C ring (J. Kutney, G. Eigendorf & L. Rogers, 1969).
Scientific Research Applications
Identification and Structural Analysis : Serratenediol has been instrumental in scientific research for identifying methyl resonances of triterpenes like neem, a plant molecule (Inubushi, Hibino, & Shingu, 1972). Its structure has been synthesized and confirmed, advancing research on triterpenoid synthesis and its derivatives (Inubushi, Tsuda, Sano, Konita, & Suzuki, 1967).
Cancer Research : Serratenediol can induce apoptosis in human HL-60 leukemia cells by regulating the ratio of Bax/Bcl-xL (Ham et al., 2012). Furthermore, 21-Episerratenediol shows potential as a cancer chemopreventive agent due to its inhibitory effects on EBV-EA activation and skin tumor promotion in a two-stage mouse skin carcinogenesis test (Tanaka et al., 2003).
Mass Spectrometry and Structural Elucidation : Mass spectrometry has proven invaluable in the structural elucidation of triterpenes related to serratenediol, allowing definitive allocations to structure and functionality (Kutney, Eigendorf, & Rogers, 1969).
Botanical Studies : Serratenediol is found in various plants such as Lycopodium phlegmaria L., Yeddo spruce bark, Huperzia serrata, Lycopodium obscurum, and Lycopodium megastachyum, playing a significant role in botanical and phytochemical studies (Inubushi, Hibino, Harayama, Hasegawa, & Somanathan, 1971); (Chernenko et al., 1992); (Li, Han, & Liu, 1988); (Deng, Ai, Chen, & Yang, 2009); (Miller, Hootele, & Braekman, 1973).
Biosynthesis Research : Research has suggested that serratenediol is directly biosynthesized from pre-α-onocerin in yeast, highlighting its importance in biosynthesis studies (Saga et al., 2017).
Chemical Synthesis : Serratenediol has been synthesized using catalytic enantioselective syntheses, highlighting its importance in synthetic chemistry (Zhang & Corey, 2001).
NMR Spectroscopy : The HMBC technique is powerful for structural analysis of complicated compounds with many methyl groups, including Serratenediol, making it important in NMR spectroscopy research (Seto, Furihata, Guangyi, Xiong, & Pan De-Ji, 1988).
Safety And Hazards
properties
IUPAC Name |
(3S,6R,8S,11R,12S,15S,16R,19S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUNNDDBCLRMSL-PIGMOXAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945039 | |
Record name | 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Serratenediol | |
CAS RN |
2239-24-9 | |
Record name | (3S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2239-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serrat-14-ene-3,21-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.